molecular formula C5H10ClNO2 B1486459 2-chloro-N-methoxy-N-methylpropanamide CAS No. 952579-60-1

2-chloro-N-methoxy-N-methylpropanamide

Cat. No. B1486459
M. Wt: 151.59 g/mol
InChI Key: UYQRVYOYDVHKLP-UHFFFAOYSA-N
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Description

“2-chloro-N-methoxy-N-methylpropanamide” is a chemical compound . It is also known as a Weinreb amide . It has been used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .


Synthesis Analysis

The synthesis of “2-chloro-N-methoxy-N-methylpropanamide” involves chemical reactions with other compounds. It has been used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-methoxy-N-methylpropanamide” can be represented by the InChI code 1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H,1-2H3,(H,6,7) . The molecular weight of this compound is 151.59 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-methoxy-N-methylpropanamide” include a molecular weight of 151.59 . It is a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

2-Chloro-N-methoxy-N-methylpropanamide derivatives have been applied in the enantioselective synthesis of complex molecules. For example, an N-methoxy-N-methylamide derived from (S)-methylpyroglutamate facilitated the addition of Grignard reagents, leading to the synthesis of piperidines and their chloro analogs. These methodologies are crucial in the preparation of enantioenriched compounds, which are important in drug discovery and development (Calvez, Chiaroni, & Langlois, 1998).

Synthesis from Carboxylic Acids

Another significant application is the conversion of carboxylic acids into their corresponding N-methoxy-N-methylamides using coupling agents such as 2-chloro-1-methylpyridinium iodide. This reaction proceeds without racemization, which is particularly beneficial when chiral carboxylic acids are used, indicating its importance in synthetic organic chemistry for maintaining stereochemical integrity (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).

Antifungal Activity

2-Chloro-N-methoxy-N-methylpropanamide derivatives also show potential in antifungal applications. A study on substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides synthesized from α-hydroxyacetamide demonstrated moderate antifungal activity, highlighting the potential of such compounds in addressing fungal infections (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).

Pyruvate Dehydrogenase Kinase Inhibition

In the realm of biochemistry and pharmaceuticals, derivatives of 2-chloro-N-methoxy-N-methylpropanamide, such as anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). These inhibitors play a crucial role in metabolic diseases by potentially modulating the metabolic pathway, thus offering a therapeutic strategy for diseases characterized by altered metabolism (Bebernitz et al., 2000).

Emmons-Horner Wittig Reagent

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, prepared from 2-chloro-N-methoxy-N-methylpropanamide, has been used as a Wittig reagent, which is crucial for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group. This highlights its utility in organic synthesis, particularly in the formation of double bonds with high E selectivity (Netz & Seidel, 1992).

properties

IUPAC Name

2-chloro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRVYOYDVHKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methoxy-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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